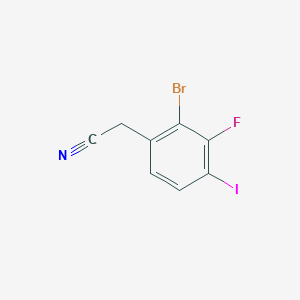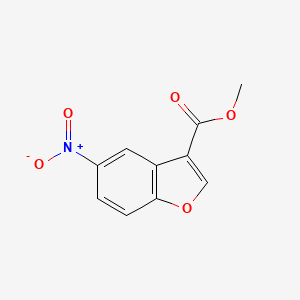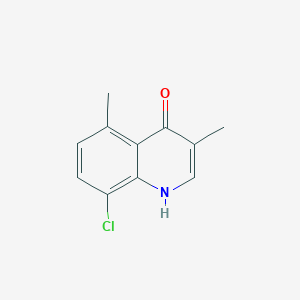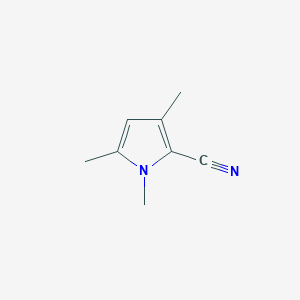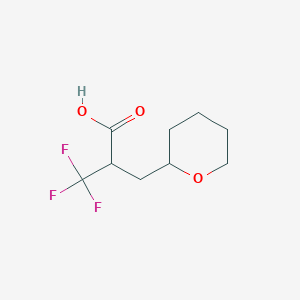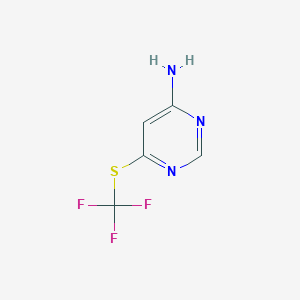
6-((Trifluoromethyl)thio)pyrimidin-4-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-((Trifluoromethyl)thio)pyrimidin-4-amine is a chemical compound with the molecular formula C5H4F3N3S. It is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to pyridine. The presence of the trifluoromethylthio group in its structure makes it a valuable compound in various chemical and pharmaceutical applications due to its unique properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-((Trifluoromethyl)thio)pyrimidin-4-amine typically involves the introduction of the trifluoromethylthio group into a pyrimidine ring. One common method is the reaction of 4-amino-6-chloropyrimidine with trifluoromethanesulfenyl chloride (CF3SCl) in the presence of a base such as triethylamine. The reaction is carried out under an inert atmosphere, typically at room temperature, to yield the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
6-((Trifluoromethyl)thio)pyrimidin-4-amine can undergo various chemical reactions, including:
Substitution Reactions: The amino group can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can undergo coupling reactions with other aromatic compounds to form more complex structures.
Common Reagents and Conditions
Substitution Reactions: Common reagents include halogenating agents and nucleophiles.
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions may yield various substituted pyrimidines, while oxidation and reduction reactions can lead to different functionalized derivatives.
Applications De Recherche Scientifique
6-((Trifluoromethyl)thio)pyrimidin-4-amine has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in drug development.
Industry: It is used in the production of agrochemicals and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 6-((Trifluoromethyl)thio)pyrimidin-4-amine involves its interaction with specific molecular targets. The trifluoromethylthio group can enhance the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. This property makes it a valuable compound in drug design, as it can interact with various enzymes and receptors within the cell, potentially leading to therapeutic effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
6-(Trifluoromethyl)pyrimidin-4-amine: Similar structure but lacks the thio group.
4-Amino-6-(trifluoromethyl)pyrimidine: Another derivative with different functional groups.
5-Chloro-N-(2-((3-chloro-5-(trifluoromethyl)pyridin-2-yl)oxy)ethyl)-6-(difluoromethyl)pyrimidin-4-amine: A more complex derivative with additional substituents.
Uniqueness
The presence of the trifluoromethylthio group in 6-((Trifluoromethyl)thio)pyrimidin-4-amine makes it unique compared to other similar compounds. This group imparts distinct chemical and physical properties, such as increased lipophilicity and stability, which can be advantageous in various applications, particularly in drug design and development.
Propriétés
Formule moléculaire |
C5H4F3N3S |
|---|---|
Poids moléculaire |
195.17 g/mol |
Nom IUPAC |
6-(trifluoromethylsulfanyl)pyrimidin-4-amine |
InChI |
InChI=1S/C5H4F3N3S/c6-5(7,8)12-4-1-3(9)10-2-11-4/h1-2H,(H2,9,10,11) |
Clé InChI |
LHCGTIKDIXIIDJ-UHFFFAOYSA-N |
SMILES canonique |
C1=C(N=CN=C1SC(F)(F)F)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



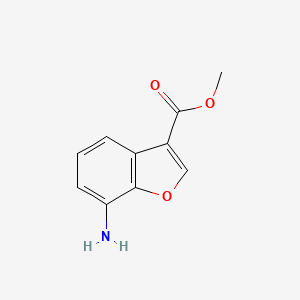
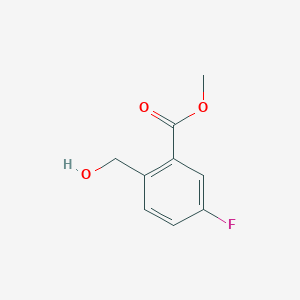


![(2-Chlorobenzo[d]oxazol-4-yl)methanol](/img/structure/B12863176.png)


